molecular formula C9H12BrN3O B8133976 4-(4-Bromopyrazol-1-yl)piperidine-1-carbaldehyde

4-(4-Bromopyrazol-1-yl)piperidine-1-carbaldehyde

Cat. No.: B8133976
M. Wt: 258.12 g/mol
InChI Key: DGAZICDWXDUGKH-UHFFFAOYSA-N
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Description

4-(4-Bromopyrazol-1-yl)piperidine-1-carbaldehyde is a chemical compound with the molecular formula C9H12BrN3O and a molecular weight of 258.12 g/mol . This compound is characterized by the presence of a bromopyrazole group attached to a piperidine ring, which is further functionalized with a carbaldehyde group. It is used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromopyrazol-1-yl)piperidine-1-carbaldehyde typically involves the reaction of 4-bromopyrazole with piperidine-1-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromopyrazol-1-yl)piperidine-1-carbaldehyde can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromopyrazole group can be substituted with other nucleophiles.

    Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction Reactions: The aldehyde group can be reduced to form alcohols.

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(4-Bromopyrazol-1-yl)piperidine-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Bromopyrazol-1-yl)piperidine-1-carbaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The bromopyrazole group can form hydrogen bonds and other interactions with target proteins, while the piperidine ring provides structural stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Bromopyrazol-1-yl)piperidine-1-carbaldehyde is unique due to the presence of the carbaldehyde group, which allows it to participate in a wider range of chemical reactions compared to its analogs.

Properties

IUPAC Name

4-(4-bromopyrazol-1-yl)piperidine-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3O/c10-8-5-11-13(6-8)9-1-3-12(7-14)4-2-9/h5-7,9H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGAZICDWXDUGKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=C(C=N2)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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